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molecular formula C18H17NO3 B8338605 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzyl alcohol

4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzyl alcohol

Cat. No. B8338605
M. Wt: 295.3 g/mol
InChI Key: SJJKLHFJRNTITD-UHFFFAOYSA-N
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Patent
US06924300B2

Procedure details

To a solution of 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde (33.42 g) in methanol (150 ml)-tetrahydrofuran (30 ml), sodium borohydride (4.31 g) was added in portions at 0° C. After stirring for 30 minutes at room temperature, water was added to the reaction mixture and the mixture was stirred for 1 hour. The crystals of 4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzylalcohol (32.85 g, yield 98%) was were isolated by filtration. Recrystallization from ethyl acetate-diethylether gave pale yellow crystals. m.p. 128-129° C.
Name
4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde
Quantity
33.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[CH2:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1.O1CCCC1.[BH4-].[Na+].O>CO>[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[N:4][C:3]=1[CH2:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([CH2:19][OH:20])=[CH:21][CH:22]=1 |f:2.3|

Inputs

Step One
Name
4-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde
Quantity
33.42 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)COC1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
4.31 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)COC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.85 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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